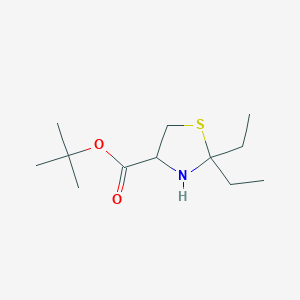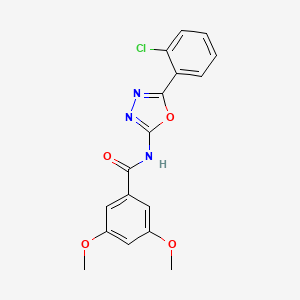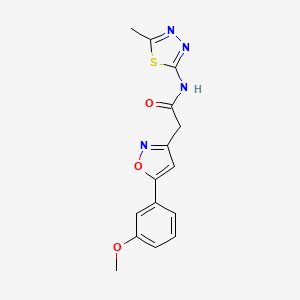![molecular formula C25H23N3O3S2 B2939165 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 361469-76-3](/img/structure/B2939165.png)
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a thiazole ring, a benzamide group, and a sulfonylamino group. The thiazole ring is a five-membered ring containing nitrogen and sulfur atoms, which is a common structure in many biologically active compounds . The benzamide group consists of a benzene ring attached to an amide group, and the sulfonylamino group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to an amine group.
Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives have been recognized for their antimicrobial properties. The structural motif of Oprea1_707182 could be explored for its potential to act against various bacterial and fungal strains. Research could focus on synthesizing analogs and testing them against a panel of pathogens to determine the spectrum of activity and minimum inhibitory concentrations .
Antitumor and Cytotoxic Effects
Compounds with a thiazole core have shown promise in antitumor and cytotoxic applications. Oprea1_707182 could be investigated for its ability to inhibit the growth of cancer cells. Studies may involve cell viability assays, apoptosis induction, and cell cycle analysis to understand its mechanism of action against different cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of thiazole derivatives makes them candidates for the treatment of chronic inflammatory diseases. Oprea1_707182 could be assessed for its efficacy in reducing inflammatory markers in cellular models, which might lead to the development of new anti-inflammatory drugs .
Neuroprotective Applications
Thiazoles have been studied for their neuroprotective effects, which could be beneficial in treating neurodegenerative disorders. Oprea1_707182 might be evaluated for its ability to protect neuronal cells from oxidative stress or excitotoxicity in vitro, which could pave the way for new therapies for conditions like Alzheimer’s disease .
Antiviral Research
Given the ongoing need for new antiviral agents, the thiazole moiety in Oprea1_707182 could be the basis for the synthesis of compounds targeting viral enzymes or replication mechanisms. Research could focus on viruses of high clinical relevance, such as influenza or HIV .
Analgesic Development
Thiazole compounds have been associated with analgesic activity. Oprea1_707182 could be tested for pain-relieving properties in animal models, which might contribute to the creation of new analgesics with potentially fewer side effects than current medications .
Antidiabetic Potential
The thiazole ring is present in some antidiabetic drugs. Oprea1_707182 could be explored for its potential to modulate blood glucose levels, enhance insulin sensitivity, or protect pancreatic beta cells in diabetic models .
Enzyme Inhibition Studies
Many enzymes have thiazole inhibitors that modulate their activity. Oprea1_707182 could be studied as a potential inhibitor for enzymes like phosphodiesterases or kinases, which are involved in various diseases and are important drug targets .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-8-12-20(13-9-16)33(30,31)28-22-7-5-4-6-21(22)24(29)27-25-26-23(15-32-25)19-11-10-17(2)18(3)14-19/h4-15,28H,1-3H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPEHVLVIGBSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2939082.png)

![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2939093.png)
![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)
![3,6-Dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2939095.png)
![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)
![6-(2-Bromoethyl)spiro[2.5]octane](/img/structure/B2939098.png)

![N-[5-(azepane-1-sulfonyl)-2-chlorophenyl]-2-chloroacetamide](/img/structure/B2939100.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
